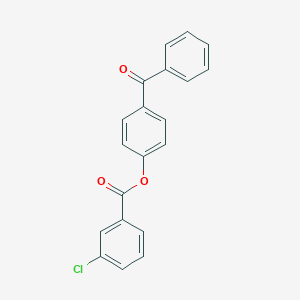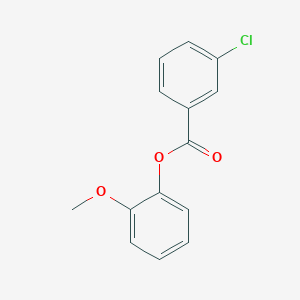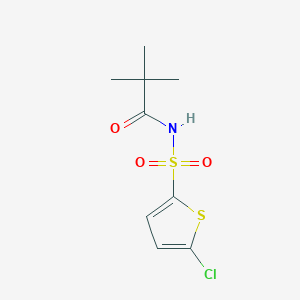
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as DMPTS and is a sulfonamide derivative of thiophene. DMPTS has a molecular formula of C11H15ClN2O2S2 and a molecular weight of 326.83 g/mol.
Wissenschaftliche Forschungsanwendungen
DMPTS has been extensively studied for its applications in various scientific fields. One of the primary applications of DMPTS is in the synthesis of pharmaceuticals and agrochemicals. DMPTS is used as a building block in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents.
Wirkmechanismus
The exact mechanism of action of DMPTS is not fully understood. However, it is believed that DMPTS acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DMPTS has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DMPTS can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, DMPTS has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTS has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, DMPTS is stable under a wide range of conditions, making it easy to handle and store.
However, there are also some limitations associated with the use of DMPTS in laboratory experiments. One of the main limitations is that DMPTS can exhibit non-specific binding to proteins, which can lead to false-positive results in certain assays. Additionally, DMPTS can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMPTS. One area of interest is the development of DMPTS-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMPTS and its potential applications in various fields, including agriculture and environmental science. Finally, the development of new synthetic methods for DMPTS could lead to more efficient and cost-effective production of this important compound.
Synthesemethoden
DMPTS can be synthesized through a multi-step process, which involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain DMPTS.
Eigenschaften
Molekularformel |
C9H12ClNO3S2 |
|---|---|
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
N-(5-chlorothiophen-2-yl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClNO3S2/c1-9(2,3)8(12)11-16(13,14)7-5-4-6(10)15-7/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
FXVSBOOVGBTGEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
Kanonische SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)
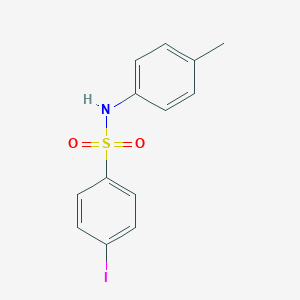
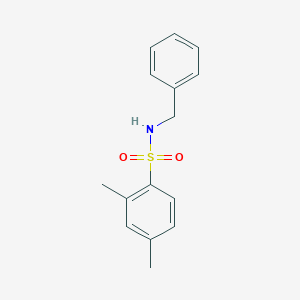
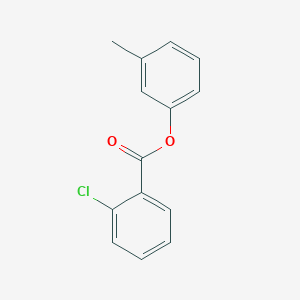
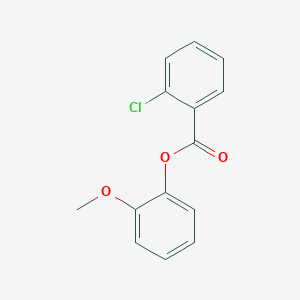
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
